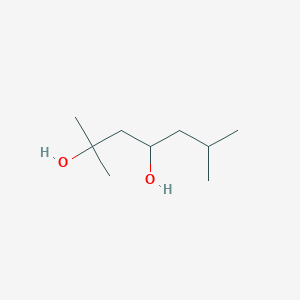

2,6-Dimethylheptane-2,4-diol

Description

Conceptual Significance and Research Trajectories within Branched Diols

Branched diols, such as 2,6-Dimethylheptane-2,4-diol, are of considerable conceptual significance in chemistry. The presence of methyl branching influences the physical and chemical properties of the resulting materials. For instance, the introduction of methyl branches can increase the glass transition temperatures (Tg) of polyesters compared to their linear counterparts, a phenomenon attributed to increased steric hindrance and reduced chain flexibility. acs.orgacs.org This allows for the fine-tuning of polymer properties for specific applications.

Current research trajectories are increasingly focused on the use of biomass-derived branched diols as renewable substitutes for fossil-fuel-based feedstocks. researchgate.net This shift is driven by the goal of enhancing the environmental sustainability of chemical processes. The development of synthetic routes from biomass to produce branched diols is a key area of investigation, with studies demonstrating the potential to create novel polyesters with tunable thermal properties. rsc.org Furthermore, research has shown that copolyesters derived from secondary alcohol diols exhibit significantly decreased rates of biodegradation compared to their linear analogs, offering a way to control the stability of polymers. acs.org The hydrophobicity of materials can also be increased through methyl branching, opening up possibilities for applications in coatings. acs.org

Historical Development of Synthetic Approaches to Polyols

The synthesis of polyols, a class of compounds that includes diols, has evolved significantly over time. Historically, many methods have been developed for their preparation. The production of polyester (B1180765) polyols, for instance, has traditionally been achieved through the condensation reaction of diols with dicarboxylic acids. creative-proteomics.com Another established method is the ring-opening polymerization of cyclic esters like caprolactone. creative-proteomics.com

For polyether polyols, a common historical and current method involves the reaction of epoxides, such as ethylene (B1197577) oxide or propylene (B89431) oxide, with multifunctional alcohols in the presence of a catalyst. creative-proteomics.com More recent developments have focused on creating polyols from renewable resources like vegetable oils. researchgate.netacs.org These methods include processes such as epoxidation followed by ring-opening, ozonolysis, hydroformylation, and transesterification. researchgate.netacs.org The synthesis of the parent hydrocarbon of this compound, 2,6-dimethylheptane, was described in the late 1930s, utilizing the Grignard reaction, a cornerstone of carbon-carbon bond formation. nist.gov This early work on related hydrocarbon structures laid the foundation for the later synthesis of functionalized derivatives like the diol.

Structural Isomerism and Stereochemical Context of Dimethylheptanediols

Structural isomerism refers to molecules that share the same molecular formula but have different arrangements of atoms. chemguide.co.uk In the case of dimethylheptanediols, this can manifest in several ways, including the position of the methyl groups and the hydroxyl groups on the heptane (B126788) chain. For example, moving the hydroxyl groups to different carbon atoms would result in positional isomers with distinct chemical and physical properties. chemguide.co.uk

Stereoisomerism, where isomers have the same connectivity but differ in the spatial arrangement of their atoms, is also a critical aspect of dimethylheptanediols. cognitoedu.org The presence of chiral centers, which are carbon atoms attached to four different groups, gives rise to stereoisomers. docbrown.info In this compound, the carbon atoms at positions 2 and 4 are chiral centers. This leads to the possibility of multiple stereoisomers, including enantiomers (non-superimposable mirror images) and diastereomers (stereoisomers that are not mirror images). docbrown.info The specific stereochemistry of these diols is crucial as it can significantly impact their reactivity and their properties in chiral applications, such as in the synthesis of optically active compounds. researchgate.netresearchgate.net

Interactive Data Table: Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C9H20O2 | chemscene.com |

| Molecular Weight | 160.25 g/mol | chemscene.com |

| CAS Number | 73264-93-4 | chemscene.com |

| Topological Polar Surface Area (TPSA) | 40.5 Ų | chemscene.com |

| Hydrogen Bond Donors | 2 | chemscene.com |

| Hydrogen Bond Acceptors | 2 | chemscene.com |

| Rotatable Bonds | 4 | chemscene.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,6-dimethylheptane-2,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20O2/c1-7(2)5-8(10)6-9(3,4)11/h7-8,10-11H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITUSHZAINIWHAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CC(C)(C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2,6 Dimethylheptane 2,4 Diol and Its Congeners

Multi-Step Organic Synthesis Pathways

The creation of 2,6-dimethylheptane-2,4-diol typically requires a series of carefully planned reactions. This multi-step approach allows for the precise construction of the molecule.

Strategic Design of Precursor Molecules in Diol Synthesis

The successful synthesis of a target molecule like this compound heavily relies on the logical design of its precursor molecules. A precursor is a compound that participates in a chemical reaction that produces another compound. In this context, the synthesis often starts with simpler, commercially available molecules that are then chemically modified in a stepwise fashion to build the desired diol structure.

A documented approach for a related compound, 2,6-dimethylheptane, utilized isobutyl magnesium bromide and ethyl formate (B1220265) to create the intermediate 2,6-dimethylheptan-4-ol. nist.gov This intermediate could then be further modified to produce the desired diol. The strategic selection of these precursors was key to forming the specific branched structure of the final product.

Application of Hydroxylation Reactions (e.g., Osmium Tetroxide, Potassium Permanganate)

Hydroxylation is a chemical process that introduces hydroxyl (-OH) groups into an organic compound. In the synthesis of diols, this is a crucial step. Reagents like osmium tetroxide (OsO₄) and potassium permanganate (B83412) (KMnO₄) are powerful oxidizing agents commonly used for this purpose. masterorganicchemistry.comlibretexts.org

These reagents react with carbon-carbon double bonds (alkenes) to form 1,2-diols, also known as glycols, where the two hydroxyl groups are on adjacent carbon atoms. libretexts.org The reaction with osmium tetroxide is particularly useful as it typically results in syn-dihydroxylation, meaning both hydroxyl groups are added to the same side of the double bond. masterorganicchemistry.comorganic-chemistry.org

To make the process more economical and safer, osmium tetroxide is often used in catalytic amounts in combination with a co-oxidant, such as N-methylmorpholine N-oxide (NMO). organic-chemistry.orgskku.edu This regenerates the osmium tetroxide, allowing it to participate in multiple reaction cycles. While highly effective, the high toxicity and volatility of osmium tetroxide necessitate careful handling. skku.edu Cold, basic potassium permanganate can also be used to produce syn-diols from alkenes. masterorganicchemistry.com

Integration of Grignard Reactions in Heptanediol Framework Construction

Grignard reactions are a fundamental tool in organic synthesis for forming carbon-carbon bonds. numberanalytics.com They involve the reaction of an organomagnesium halide (the Grignard reagent) with an electrophile, such as a carbonyl compound (aldehyde, ketone, or ester). masterorganicchemistry.com

In the synthesis of this compound, Grignard reagents can be used to assemble the carbon skeleton. For example, isobutyl magnesium bromide can be reacted with ethyl formate to produce the intermediate 2,6-dimethylheptan-4-ol. nist.gov This reaction effectively combines the isobutyl group from the Grignard reagent with the formate to build a key part of the heptane (B126788) framework.

The versatility of Grignard reagents allows for their use with a variety of carbonyl compounds, enabling the synthesis of diverse alcohol structures. numberanalytics.com For instance, reacting a Grignard reagent with an aldehyde yields a secondary alcohol, while reaction with a ketone produces a tertiary alcohol. masterorganicchemistry.com This control over the product's structure is essential in a multi-step synthesis.

Enantioselective and Diastereoselective Synthesis of Chiral this compound Analogs

Many organic molecules, including this compound, can exist as stereoisomers—molecules with the same chemical formula and connectivity but different spatial arrangements of atoms. Enantiomers are non-superimposable mirror images of each other, while diastereomers are stereoisomers that are not mirror images. The synthesis of a specific stereoisomer is a significant challenge in organic chemistry.

Asymmetric Catalysis and Chiral Auxiliary Utilization

Asymmetric catalysis is a powerful technique for synthesizing chiral compounds. uwindsor.ca It employs a chiral catalyst to influence the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer over the other. uwindsor.canih.gov These catalysts, often complex metal-ligand systems, create a chiral environment that directs the approach of the reactants. rsc.org

Another important strategy is the use of a chiral auxiliary. wikipedia.org This involves temporarily attaching a chiral molecule (the auxiliary) to the starting material. wikipedia.org The auxiliary then directs the stereochemistry of a subsequent reaction, after which it is removed to yield the desired chiral product. wikipedia.org Evans' oxazolidinones are a well-known example of chiral auxiliaries used in asymmetric aldol (B89426) reactions. wikipedia.org

These methods are crucial for producing enantiomerically pure diols, which are valuable as chiral building blocks in the synthesis of pharmaceuticals and other complex natural products. acs.orgnih.gov

Kinetic Resolution Strategies for Enantiopurity Enhancement (e.g., Sharpless Kinetic Resolution)

Kinetic resolution is a method for separating a racemic mixture (a 50:50 mixture of two enantiomers). It relies on the principle that two enantiomers may react at different rates with a chiral reagent or catalyst. researchgate.net This difference in reaction rates allows for the separation of the faster-reacting enantiomer from the slower-reacting one.

The Sharpless kinetic resolution is a prominent example of this strategy, specifically for allylic alcohols. unipd.it It utilizes a titanium tartrate complex and an oxidizing agent to selectively epoxidize one enantiomer of the allylic alcohol, leaving the other enantiomer unreacted and thus resolved. unipd.itrsc.org This method has been instrumental in the synthesis of a wide range of enantiomerically pure compounds. unipd.it

For diols, similar kinetic resolution strategies can be employed. For example, the (R,R)- and (S,S)-enantiomers of 2,6-dimethylheptane-3,5-diol have been synthesized in high optical purity using a Sharpless kinetic resolution as a key step. lookchem.comresearchgate.net

Chemoenzymatic Approaches and Biocatalytic Desymmetrization

The synthesis of stereochemically defined this compound and its congeners has been significantly advanced through the application of chemoenzymatic strategies and biocatalytic desymmetrization. These methods leverage the high stereoselectivity of enzymes to produce chiral diols, which are valuable building blocks in organic synthesis. Key enzymatic approaches include the desymmetrization of prochiral or meso-diols and the stereoselective reduction of corresponding keto-precursors.

Biocatalytic Desymmetrization of meso-Diol Congeners

Biocatalytic desymmetrization is a powerful strategy for obtaining enantiomerically enriched compounds from prochiral or meso-substrates. In the context of this compound, studies on its close congeners, such as meso-2,6-dimethylheptane-1,7-diol and its diacetate, provide significant insights into the potential of this approach. Lipases are the most commonly employed enzymes for this purpose due to their ability to catalyze enantioselective acylation, esterification, or hydrolysis reactions in organic media.

Research has demonstrated the successful enzymatic hydrolysis of meso-1,7-diacetoxy-2,6-dimethylheptane. ijcce.ac.irijcce.ac.ir This reaction, catalyzed by Pseudomonas cepacia lipase (B570770) (PCL), yields the chiral monoacetate, (2S,6R)-7-acetoxy-2,6-dimethyl-1-heptanol, a key intermediate in the synthesis of the α-tocopherol (Vitamin E) side chain. ijcce.ac.irijcce.ac.ir The enzymatic process effectively distinguishes between the two enantiotopic acetoxy groups of the meso-diacetate, leading to a product with high optical purity.

Similarly, the desymmetrization of meso-2,6-dimethylheptane-1,7-diol has been accomplished using PS lipase in an organic solvent. researchgate.net This enzymatic acylation provides a chiral monoester, which serves as a precursor in the formal synthesis of various natural products. researchgate.net The success of these desymmetrization reactions on the 1,7-diol and its diacetate suggests that a similar strategy could be applied to a prochiral precursor of this compound.

The choice of enzyme and reaction conditions, including the acyl donor and solvent, is crucial for achieving high enantioselectivity. Lipases from different microbial sources, such as Candida antarctica lipase B (CAL-B) and lipases from Aspergillus niger and Rhizopus oryzae, have been widely used for the resolution and desymmetrization of various diols. researchgate.netresearchgate.net

Table 1: Enzymatic Desymmetrization of meso-2,6-Dimethylheptane Congeners

| Substrate | Enzyme | Reaction Type | Product | Application | Reference |

| meso-1,7-Diacetoxy-2,6-dimethylheptane | Pseudomonas cepacia lipase (PCL) | Hydrolysis | (2S,6R)-7-Acetoxy-2,6-dimethyl-1-heptanol | Synthesis of α-Tocopherol side chain | ijcce.ac.irijcce.ac.ir |

| meso-2,6-Dimethylheptane-1,7-diol | PS Lipase | Acylation | Chiral monoester | Formal synthesis of natural products | researchgate.net |

Chemoenzymatic Synthesis via Stereoselective Ketone Reduction

An alternative and highly effective chemoenzymatic route to chiral diols involves the stereoselective reduction of a corresponding ketone or diketone precursor. For the synthesis of this compound, a potential precursor would be 2,6-dimethylheptan-4-one-2-ol. The enzymatic reduction of the ketone functionality at the C-4 position would establish the second stereocenter of the diol.

Alcohol dehydrogenases (ADHs) are a class of oxidoreductases that are exceptionally well-suited for this transformation. nih.gov They catalyze the reduction of a wide range of prochiral ketones to their corresponding chiral secondary alcohols with high enantiomeric excess. researchgate.netnih.gov The stereochemical outcome of the reduction is dependent on the specific ADH used, as different enzymes can exhibit opposite stereopreferences, allowing access to either enantiomer of the target alcohol. mdpi.com

While direct studies on the enzymatic reduction of 2,6-dimethylheptan-4-one-2-ol are not extensively documented, the broad substrate scope of many ADHs suggests this is a feasible approach. For instance, ADHs from various microorganisms have been successfully used to reduce a wide array of ketones, including aliphatic, aromatic, and heterocyclic ketones, as well as β-keto esters, to enantiopure alcohols. nih.govgeorgiasouthern.edu

Table 2: Representative Examples of Stereoselective Ketone Reduction by Alcohol Dehydrogenases

| Enzyme Source | Substrate Type | Product Configuration | Cofactor Regeneration | Key Features | Reference |

| Aromatoleum aromaticum (PEDH) | Aromatic and heterocyclic ketones, β-keto esters | (S)-alcohols | Isopropanol | High enantioselectivity over a broad substrate range. | nih.gov |

| Bacillus clausii (BcBDH) | α-Diketones | (R)-Hydroxyketones | Not specified | Stereoselective reduction to (R)-hydroxyketones. | rsc.org |

| Commercial ADH kit | 1,4-Diphenylbutane-1,4-dione | (1S,4S)- or (1R,4R)-diols | Glucose/GDH | Access to both enantiomers by selecting different enzymes. | mdpi.com |

Mechanistic and Transformational Chemistry of 2,6 Dimethylheptane 2,4 Diol

Oxidative Transformations of Hydroxyl Groups

The hydroxyl groups of 2,6-dimethylheptane-2,4-diol are susceptible to oxidation, a fundamental transformation in organic chemistry. This process involves the removal of hydrogen atoms from the alcohol moieties, leading to the formation of carbon-oxygen double bonds. The specific outcome of the oxidation depends on the nature of the oxidizing agent used and the reaction conditions. Given that the diol possesses both a secondary and a tertiary alcohol, selective oxidation is a key consideration. Tertiary alcohols are generally resistant to oxidation under conditions that readily oxidize secondary alcohols.

The oxidation of this compound can lead to the formation of various carbonyl compounds. The secondary hydroxyl group at the C4 position can be oxidized to a ketone, while the tertiary hydroxyl at the C2 position is resistant to cleavage-free oxidation.

Mild oxidizing agents would selectively convert the secondary alcohol to a ketone, yielding the corresponding hydroxy ketone: 2-hydroxy-2,6-dimethylheptan-4-one . More forceful oxidation might lead to cleavage of the carbon skeleton. The transformation of alcohols to carbonyl compounds is a cornerstone of synthetic chemistry, often employing chromium-based reagents, manganese dioxide, or milder, more selective methods like Swern or Dess-Martin periodinane oxidations. While specific studies on this compound are not extensively detailed in the provided literature, the oxidation of diols is a well-established synthetic route. For instance, the general process of oxidizing alcohols to ketones is a widely applied transformation in the synthesis of complex organic molecules.

In a related context, the Baeyer-Villiger oxidation is a reaction that converts ketones into esters. For example, a process has been developed for the production of 2,6-dimethylhept-5-enal through the Baeyer-Villiger oxidation of 3,7-dimethylocta-2,6-dienal. google.com This highlights the utility of oxidation reactions in manipulating the carbon skeletons of related terpene-like structures.

Table 1: Potential Oxidative Transformations

| Starting Material | Oxidizing Agent Category | Potential Product |

|---|---|---|

| This compound | Mild/Selective (e.g., PCC, Dess-Martin) | 2-Hydroxy-2,6-dimethylheptan-4-one |

Esterification Reactions and Derivative Formation

The hydroxyl groups of this compound can readily undergo esterification when reacted with carboxylic acids, acid chlorides, or acid anhydrides. This reaction involves the substitution of the hydroxyl hydrogen with an acyl group, forming an ester linkage (-O-CO-R).

Depending on the stoichiometry of the reagents, either a mono-ester or a di-ester can be formed. The reactivity of the secondary (C4) versus the tertiary (C2) hydroxyl group can also influence the outcome, with the secondary alcohol generally being more reactive due to less steric hindrance. This differential reactivity can be exploited for selective mono-esterification. Acetylation, the reaction with acetic anhydride (B1165640) or acetyl chloride, is a common example of esterification and is used to produce acetate (B1210297) esters. rsc.org These ester derivatives often have different physical and chemical properties compared to the parent diol, such as altered solubility and boiling points.

Table 2: Representative Esterification Reactions

| Reagent | Product Type | Reaction Conditions |

|---|---|---|

| Carboxylic Acid (R-COOH) | Mono- or Di-ester | Acid catalyst (e.g., H₂SO₄), heat |

| Acid Chloride (R-COCl) | Mono- or Di-ester | Base (e.g., pyridine), often at lower temperatures |

Dehydration Processes Leading to Unsaturated Systems

The acid-catalyzed dehydration of this compound involves the elimination of one or two molecules of water to form unsaturated compounds, primarily alkenes (or dienes). The mechanism typically proceeds via protonation of a hydroxyl group to form a good leaving group (water), followed by the loss of water to generate a carbocation intermediate. A subsequent deprotonation from an adjacent carbon atom forms the double bond.

Given the two hydroxyl groups and the branched structure, a variety of unsaturated products are possible, including conjugated and non-conjugated dienes. The stability of the intermediate carbocation and the resulting alkene (Zaitsev's rule) will influence the product distribution. For example, dehydration of the related 2,6-dimethyl-1-heptanol is known to produce 2,6-dimethyl-1-heptene.

Furthermore, intramolecular reactions can compete with simple dehydration. The dehydration of the structurally similar 2,6-dimethyl-2,6-heptanediol has been shown to produce the cyclic ether 2,2,6,6-tetramethyloxane, particularly in the presence of specific acid catalysts like H-β zeolite. acs.org This suggests that under certain conditions, this compound could undergo intramolecular cyclization to form a substituted tetrahydrofuran (B95107) or tetrahydropyran (B127337) ring.

Table 3: Potential Dehydration Products

| Reaction Type | Conditions | Potential Products |

|---|---|---|

| Elimination (Dehydration) | Strong acid (e.g., H₂SO₄), heat | 2,6-Dimethylheptadienes (various isomers) |

Investigating Reaction Stereospecificity and Stereoselectivity in Diol Transformations

The structure of this compound includes two chiral centers at carbons 2 and 4, meaning it can exist as multiple stereoisomers. This inherent chirality makes it a valuable precursor in stereoselective synthesis, where the three-dimensional arrangement of atoms is controlled.

Stereospecificity implies that the stereochemistry of the starting material dictates the stereochemistry of the product. For example, the stereospecific acid-catalyzed cyclization of enantiomerically pure (R)- and (S)-2-methyl-5-(2-methyloxiran-2-yl)pentan-2-ol is a key step in synthesizing chiral building blocks. mdpi.com

Stereoselectivity refers to the preference for the formation of one stereoisomer over another. This is often achieved using chiral catalysts or reagents.

Research on related diols demonstrates the importance of stereochemistry. For instance, the synthesis of specific anti-isomers, (2R,6R)- and (2S,6S)-2,6-dimethylheptane-1,7-diol monotetrahydropyranyl ether, has been accomplished for use as chiral building blocks for pheromones. researchgate.net Similarly, (2S,3S)-2,6-Dimethylheptane-1,3-diol has been synthesized from a chiral ketone precursor, preserving the stereochemical integrity during the transformation. researchgate.net

Enzymatic reactions are particularly notable for their high stereoselectivity. Lipase-mediated reactions, such as acetylation, can be used to resolve racemic mixtures of diols by selectively reacting with one enantiomer, a process known as kinetic resolution. mdpi.comresearchgate.net Furthermore, the enantiomeric purity of chiral diols can often be enhanced through fractional crystallization, a technique that separates diastereomers or enantiomers based on differences in solubility. mdpi.com The ability to control and manipulate the stereocenters in diols like this compound is crucial for the synthesis of optically active, complex natural products and pharmaceuticals. mdpi.com

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| 2,2,6,6-tetramethyloxane |

| 2,6-dimethyl-1-heptanol |

| 2,6-dimethyl-1-heptene |

| 2,6-Dimethylhept-5-enal |

| 2,6-dimethylheptane-1,3-diol |

| 2,6-dimethylheptane-1,7-diol monotetrahydropyranyl ether |

| This compound |

| 2,6-dimethylheptane-2,6-heptanediol |

| 2-hydroxy-2,6-dimethylheptan-4-one |

| 2-methyl-5-(2-methyloxiran-2-yl)pentan-2-ol |

| 3,7-dimethylocta-2,6-dienal |

| Acetic anhydride |

| Acetyl chloride |

| Dess-Martin periodinane |

| H-β zeolite |

| Manganese dioxide |

| Pyridine |

Spectroscopic Characterization and Structural Elucidation of 2,6 Dimethylheptane 2,4 Diol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Carbon Framework and Proton Environment Analysis

Carbon-13 Nuclear Magnetic Resonance (13C NMR) Spectroscopyzodiaclifesciences.com

13C NMR spectroscopy is instrumental in defining the carbon framework of a molecule. Each unique carbon atom in the structure of 2,6-dimethylheptane-2,4-diol will produce a distinct signal in the spectrum, with its chemical shift (δ) indicating its electronic environment. The presence of nine distinct signals would confirm the asymmetry of the molecule. The carbons attached to the electron-withdrawing hydroxyl groups (C2 and C4) are expected to be deshielded and thus appear at a higher chemical shift (downfield) compared to the other alkane carbons. The methyl carbons (at C2, C6, and the two on C6) will appear at lower chemical shifts (upfield).

A representative, though not experimentally derived for this specific compound, table of expected 13C NMR chemical shifts is provided below for illustrative purposes.

| Carbon Atom | Expected Chemical Shift (ppm) |

| C1 | ~23 |

| C2 | ~70 |

| C3 | ~45 |

| C4 | ~68 |

| C5 | ~49 |

| C6 | ~25 |

| C7 | ~22 |

| C2-CH3 | ~28 |

| C6-CH3 | ~22 |

Proton Nuclear Magnetic Resonance (1H NMR) Spectroscopychemicalbook.com

¹H NMR spectroscopy provides detailed information about the number of different types of protons, their electronic environments, and their proximity to other protons. In the ¹H NMR spectrum of this compound, the protons on the hydroxyl groups (-OH) will typically appear as broad singlets, the chemical shift of which can be concentration and solvent dependent. The protons on the carbon backbone will exhibit characteristic splitting patterns (e.g., doublets, triplets, quartets, multiplets) due to spin-spin coupling with neighboring protons. This coupling provides valuable information about the connectivity of the atoms. For instance, the proton at C4 would likely appear as a multiplet due to coupling with the protons on C3 and C5.

An illustrative table of expected ¹H NMR data is presented below.

| Proton(s) | Expected Chemical Shift (ppm) | Multiplicity |

| H1 | ~0.9 | Doublet |

| H3 | ~1.4-1.6 | Multiplet |

| H4 | ~3.8 | Multiplet |

| H5 | ~1.2-1.4 | Multiplet |

| H6 | ~1.7 | Multiplet |

| H7 | ~0.9 | Doublet |

| C2-CH3 | ~1.2 | Singlet |

| C2-OH | Variable | Broad Singlet |

| C4-OH | Variable | Broad Singlet |

Infrared (IR) Spectroscopy for Functional Group Identificationgoogle.com

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. In the IR spectrum of this compound, the most prominent and diagnostic absorption band will be a strong, broad peak in the region of 3200-3600 cm⁻¹. This band is characteristic of the O-H stretching vibration of the hydroxyl groups and is broadened due to hydrogen bonding. Additionally, the spectrum will show C-H stretching vibrations for the alkane part of the molecule in the 2850-3000 cm⁻¹ region. C-O stretching vibrations are expected to appear in the 1000-1260 cm⁻¹ range.

A summary of key expected IR absorption bands is provided in the table below.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| O-H Stretch (Alcohol) | 3200-3600 (Broad) |

| C-H Stretch (Alkane) | 2850-3000 |

| C-O Stretch (Alcohol) | 1000-1260 |

Mass Spectrometry (MS) for Molecular Fragmentation and Compositional Analysischemicalbook.com

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and molecular formula of a compound. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, allowing for the determination of its elemental composition. For this compound (C9H20O2), the molecular weight is approximately 160.25 g/mol . chemscene.com The mass spectrum will show a molecular ion peak (M+) corresponding to this mass. Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for diols include the loss of a water molecule (M-18) and cleavage of the carbon-carbon bonds adjacent to the hydroxyl groups.

Chromatographic Techniques for Purity Assessment and Isomeric Separationbenchchem.com

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from any isomers or impurities. Gas chromatography (GC) is a particularly suitable method for the analysis of volatile compounds like diols. researchgate.net In a GC analysis, the sample is vaporized and passed through a column. The retention time, the time it takes for the compound to travel through the column, is a characteristic property that can be used for identification. The area of the peak in the chromatogram is proportional to the amount of the compound present, allowing for the determination of its purity. Different isomers of dimethylheptanediol would likely have different retention times, enabling their separation and quantification. google.com High-performance liquid chromatography (HPLC) can also be employed, particularly for less volatile derivatives or when non-volatile impurities are a concern.

Computational Chemistry and Theoretical Modeling of 2,6 Dimethylheptane 2,4 Diol

Quantum Chemical Calculations of Molecular Geometries and Electronic Structures

Quantum chemical calculations are fundamental in determining the three-dimensional arrangement of atoms and the distribution of electrons within the 2,6-dimethylheptane-2,4-diol molecule. Methods like Density Functional Theory (DFT) are employed to find optimized molecular geometries, which correspond to the most stable conformations of the molecule. For diols, the relative orientation of the two hydroxyl (-OH) groups is of particular interest as it dictates the potential for intramolecular hydrogen bonding. nih.govmdpi.com

The electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), can be calculated to understand the molecule's reactivity. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, provides an indication of the molecule's kinetic stability. For diols, the presence of electronegative oxygen atoms significantly influences the electron density distribution across the molecule.

While specific quantum chemical studies on this compound are not extensively published, general principles from studies on similar diols can be applied. For instance, research on various diols shows that the strength of intramolecular hydrogen bonding increases from 1,2-diols to 1,4-diols, forming five to seven-membered rings, respectively. nih.gov This bonding significantly affects the vibrational frequencies of the OH groups, a phenomenon that can be accurately predicted by quantum mechanical calculations. nih.gov

Prediction of Molecular Descriptors (e.g., Topological Polar Surface Area, LogP)

Molecular descriptors are numerical values that encode information about the topology, geometry, and electronic properties of a molecule. They are instrumental in quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) studies.

Topological Polar Surface Area (TPSA) is a descriptor that quantifies the surface area of a molecule that arises from polar atoms (typically oxygen and nitrogen) and their attached hydrogens. It is a good predictor of a molecule's ability to permeate cell membranes. researchgate.net For this compound, the two hydroxyl groups are the primary contributors to its TPSA. A calculated TPSA value for this compound is 40.46 Ų. chemscene.com

LogP , the logarithm of the partition coefficient between octanol (B41247) and water, is a measure of a molecule's hydrophobicity or lipophilicity. It is a critical parameter in medicinal chemistry and environmental science. A higher LogP value indicates greater lipid solubility. The calculated LogP value for this compound is approximately 1.55 to 1.6. chemscene.comnih.gov

Other computed descriptors for this compound include the number of hydrogen bond donors and acceptors, and the number of rotatable bonds. chemscene.comnih.gov These descriptors are summarized in the table below.

| Descriptor | Value | Reference |

|---|---|---|

| Molecular Formula | C₉H₂₀O₂ | chemscene.com |

| Molecular Weight | 160.25 g/mol | nih.gov |

| Topological Polar Surface Area (TPSA) | 40.46 Ų | chemscene.com |

| LogP (XLogP3-AA) | 1.6 | nih.gov |

| Hydrogen Bond Donor Count | 2 | nih.gov |

| Hydrogen Bond Acceptor Count | 2 | nih.gov |

| Rotatable Bond Count | 4 | nih.gov |

Simulation of Intramolecular and Intermolecular Interactions, including Hydrogen Bonding

Molecular dynamics (MD) simulations can be used to study the dynamic behavior of this compound, including its conformational changes and interactions with other molecules. A key aspect of this diol's behavior is its capacity for both intramolecular and intermolecular hydrogen bonding.

Intramolecular hydrogen bonding can occur between the hydroxyl group at position 2 and the hydroxyl group at position 4, forming a stable six-membered ring-like structure. The propensity for this interaction depends on the conformational flexibility of the heptane (B126788) backbone. Studies on similar diols indicate that the formation of such intramolecular hydrogen bonds is a significant factor in determining the molecule's preferred conformation. nih.govresearchgate.net The strength of this interaction is influenced by the distance and angle between the donor hydrogen and the acceptor oxygen. nih.gov

Intermolecular hydrogen bonding is the primary force governing the interactions between molecules of this compound in the liquid and solid states. These interactions are also crucial when the diol is in a solution, affecting its solubility and how it interacts with other solutes and the solvent. Simulations can reveal the nature of these hydrogen bond networks, which can range from simple dimers to more complex, extended structures. mdpi.com The presence of two hydroxyl groups allows each molecule to act as both a hydrogen bond donor and acceptor, leading to a robust network of interactions.

Application of Linear Free Energy Relationships (LFERs) in Property Prediction

Linear Free Energy Relationships (LFERs) are empirical models that correlate the rate or equilibrium constant of one reaction with that of a related reaction. In computational chemistry, LFERs, particularly in the form of polyparameter LFERs (PP-LFERs), are used to predict a wide range of physicochemical properties. mdpi.comresearchgate.netscispace.com These models typically use a set of molecular descriptors to predict properties like partition coefficients, solubility, and vapor pressure. ucl.ac.uk

The application of LFERs can be particularly useful for predicting the environmental fate and transport of this compound by estimating its partitioning between different environmental compartments like air, water, and soil. mdpi.comresearchgate.net The accuracy of these predictions depends on the quality of the LFER model and the availability of reliable data for similar compounds used to calibrate the model. nih.gov

Advanced Research Applications of 2,6 Dimethylheptane 2,4 Diol in Organic Synthesis and Materials Science

Utility as a Versatile Building Block for Complex Molecule Construction

2,6-Dimethylheptane-2,4-diol is a valuable bifunctional building block in organic synthesis. Its structure, featuring both a tertiary and a secondary hydroxyl group on a seven-carbon backbone, allows for a variety of chemical transformations. The presence of these two distinct hydroxyl groups enables selective reactions, making it a versatile precursor for more complex molecules.

The reactivity of the hydroxyl groups can be leveraged in several fundamental organic reactions. These include:

Esterification: Reaction with carboxylic acids or their derivatives to form mono- or di-esters.

Oxidation: Selective oxidation of the secondary alcohol at the C-4 position can yield a ketone (2,6-dimethylheptan-2-ol-4-one), while the tertiary alcohol at the C-2 position is resistant to standard oxidation conditions. This differential reactivity is key to its utility.

Dehydration: Elimination of one or both hydroxyl groups can lead to the formation of unsaturated compounds like alkenes or dienes.

Etherification: Formation of ethers by reacting with alkyl halides or other electrophiles.

These transformations highlight the compound's role as a scaffold upon which greater molecular complexity can be built. Chemists can utilize the diol's framework to introduce new functional groups and extend the carbon chain, demonstrating its utility as a foundational component in multi-step syntheses. The parent hydrocarbon, 2,6-dimethylheptane, was originally synthesized via a Grignard reaction to produce the intermediate 2,6-dimethylheptanol-4, showcasing the early strategic importance of functionalized dimethylheptane structures in chemical synthesis. nist.gov

Table 1: Key Transformations of this compound

| Reaction Type | Reagents/Conditions | Product Type |

|---|---|---|

| Esterification | Carboxylic Acid/Acid Chloride | Ester |

| Oxidation | Mild Oxidizing Agent (e.g., PCC) | Ketone |

| Dehydration | Acid Catalyst, Heat | Alkene |

Role as a Chiral Intermediate and Auxiliary in Asymmetric Synthesis

The structure of this compound contains two stereocenters at the C-2 and C-4 positions. This inherent chirality makes its stereoisomers valuable as intermediates and auxiliaries in asymmetric synthesis. When synthesized or resolved into a single enantiomer or diastereomer, this diol can be used to control the stereochemical outcome of subsequent reactions, transferring its chirality to a new molecule.

While research specifically detailing the application of the 2,4-diol isomer as a chiral auxiliary is specialized, the principle is well-established with closely related isomers. For instance, the asymmetric synthesis of (3R,5R)- and (3S,5S)-2,6-dimethylheptane-3,5-diol has been accomplished, and these compounds are noted as useful C2-symmetric chiral auxiliaries. researchgate.netlookchem.com Similarly, stereoisomers of 2,6-dimethylheptane-1,7-diol have served as crucial building blocks in the synthesis of chiral pheromones. researchgate.net The synthesis of (2S,3S)-2,6-dimethylheptane-1,3-diol, the side chain of 22(S)-hydroxycholesterol, further underscores the importance of chiral dimethylheptane diols in constructing biologically relevant molecules. researchgate.net

The utility of this compound in this context lies in its ability to be functionalized to create chiral ligands for metal catalysts or to be temporarily incorporated into a substrate to direct a stereoselective reaction, after which it can be cleaved and recovered. The presence of both a secondary and a tertiary alcohol allows for differential protection and functionalization, a key feature for its use as a chiral intermediate.

Potential in the Development of Specialty Chemicals and Advanced Materials

The unique structural characteristics of this compound lend it potential for applications in the synthesis of specialty chemicals and the formulation of advanced materials. Its bifunctionality is a key asset in polymer chemistry, where it can be incorporated into polymer backbones or used as a modifying agent.

In the realm of specialty chemicals, patent literature indicates that C9H20O2 diols with one secondary and one tertiary hydroxyl group, such as this compound, are preferred compounds in certain industrial processes. One such application is in a process for the production of propylene (B89431) oxide. google.com Furthermore, related diol structures are cited as components in the preparation of solid catalyst components for the polymerization of olefins, suggesting a potential role for this compound in catalysis and polymer production. google.com

The diol's branched structure and the hydrogen-bonding capability of its hydroxyl groups can influence the physical properties of materials. When used as a monomer or cross-linking agent in polyester (B1180765) or polyurethane synthesis, it can impart specific characteristics such as improved flexibility, thermal stability, or adhesion. Its potential use as a plasticizer has also been noted.

Table 2: Potential Industrial Applications

| Field | Application | Function | Reference |

|---|---|---|---|

| Chemical Manufacturing | Propylene Oxide Production | Component in reaction process | google.com |

| Polymer Science | Olefin Polymerization | Component for solid catalyst | google.com |

Application as Precursors in the Synthesis of Natural Product Fragments

Chiral diols are fundamental building blocks in the total synthesis of complex natural products. The stereochemically defined arrangement of hydroxyl groups in isomers of dimethylheptanediol makes them ideal starting points for constructing specific fragments of larger molecules. nih.gov

While direct synthesis of a natural product fragment from the 2,4-diol isomer is not prominently documented in the provided sources, the synthesis of related structures for this purpose is a common strategy. For example, enantiomerically pure forms of 2,6-dimethylheptane-1,7-diol derivatives have been synthesized and used as building blocks for the pheromone components of the apple leafminer (Lyonetia prunifoliella). researchgate.net The synthesis of polyhydroxylated natural products, such as the C1-C13 fragment of the antifungal agent Amphotericin B, often relies on the assembly of smaller, chiral fragments which can be derived from precursors like functionalized diols. researchgate.netacs.org

The synthesis of (2S,3S)-2,6-dimethylheptane-1,3-diol, a known fragment of the naturally occurring 22(S)-hydroxycholesterol, was achieved from a chiral ketone precursor, highlighting the modular approach where complex chiral structures are built from simpler, stereodefined synthons. researchgate.net The strategic placement of methyl branches and hydroxyl groups in this compound makes it a theoretically valuable precursor for similar polypropionate-type fragments found in many macrolide antibiotics and other natural products.

Future Perspectives and Research Challenges for 2,6 Dimethylheptane 2,4 Diol

Development of Sustainable and Green Synthetic Methodologies

The pursuit of environmentally benign chemical processes is a paramount goal in modern chemistry. For 2,6-dimethylheptane-2,4-diol and related diols, this translates to the development of synthetic routes that minimize waste, reduce energy consumption, and utilize renewable resources.

Current research in green chemistry offers several promising avenues for diol synthesis. One approach involves the direct synthesis of polycarbonate diols from carbon dioxide and α,ω-diols using heterogeneous catalysts like cerium oxide. rsc.org This method is notable for its use of atmospheric CO2 and avoidance of hazardous reagents like phosgene. rsc.org Another sustainable strategy is the anti-dihydroxylation of unactivated alkenes using in situ generated peroxyacetic acid from hydrogen peroxide and acetic acid, which functions as both a reagent and a solvent. rsc.org This process avoids the need for hazardous solvents and expensive transition metal catalysts. rsc.org

Furthermore, electrochemical strategies are emerging for the dihydroxylation of alkenes, using only potassium bromide and water as a green and sustainable source of hydroxyl groups. organic-chemistry.org Biocatalysis also presents a powerful tool for green synthesis. For instance, the chemo-, regio-, and stereo-selective oxidation of primary alcohols to carboxylic acids can be achieved using microorganisms like Acetobacter aceti. mdpi.com

The table below summarizes some green chemistry approaches applicable to diol synthesis.

| Method | Key Features | Potential Advantages for Diol Synthesis |

| CO2 as a C1 source | Utilizes atmospheric or industrial CO2 with a catalyst (e.g., CeO2). rsc.org | Reduces reliance on fossil fuels, atom-economical. rsc.org |

| In situ Peroxyacetic Acid | Generates the oxidant from H2O2 and acetic acid. rsc.org | Avoids hazardous solvents and metal catalysts, uses a green oxidant. rsc.org |

| Electrochemical Dihydroxylation | Employs KBr and water with electricity. organic-chemistry.org | Uses readily available and non-toxic reagents, avoids chemical oxidants. organic-chemistry.org |

| Biocatalysis | Utilizes enzymes or whole-cell systems. mdpi.com | High selectivity (chemo-, regio-, stereo-), mild reaction conditions. mdpi.com |

Exploration of Novel Reactivity and Functionalization Pathways

The two hydroxyl groups in this compound offer a rich platform for chemical modification. However, the similar reactivity of these groups presents a significant challenge in achieving site-selective functionalization. rsc.orgrsc.org Research into novel reactivity and functionalization pathways is crucial for unlocking the full synthetic potential of this and other diols.

Organocatalysis has emerged as a powerful strategy for the selective functionalization of diols. rsc.orgrsc.org Catalysts based on boron, nitrogen, and phosphorus can enable regioselective transformations under mild conditions, avoiding the need for stoichiometric activators and minimizing reaction complexity. rsc.org The strategic use of non-covalent interactions within these catalyst systems can further enhance selectivity. rsc.org

Another area of exploration is the deoxyfunctionalization of diols. A recently developed method utilizes a regioselective radical deoxygenative strategy for the functionalization of cyclic acetals derived from vicinal diols under mild, visible-light-driven conditions. nih.gov This approach provides a new platform for the site-selective activation and functionalization of the robust C(sp3)─O bonds in diols. nih.gov

The development of exo-directing groups in C–H activation represents another frontier. acs.org For instance, an oxime group can act as both a directing group and an alcohol surrogate, allowing for the selective oxidation of C–H bonds β to the oxime, leading to chemically differentiated 1,2-diols. acs.org

Enhancing Stereocontrol in Complex Diol Synthesis

The synthesis of specific stereoisomers of diols is critical, as different stereoisomers can exhibit vastly different biological activities and physical properties. For this compound, which has multiple chiral centers, achieving high stereocontrol is a significant challenge.

Asymmetric synthesis is a key area of focus for producing enantiomerically pure diols. acs.org Catalytic asymmetric dihydroxylation, such as the Sharpless asymmetric dihydroxylation, is a well-established method for creating chiral diols from alkenes. rsc.org Proline-catalyzed direct asymmetric aldol (B89426) reactions between hydroxyacetone (B41140) and various aldehydes have also been shown to produce anti-1,2-diols with excellent diastereo- and enantioselectivities. acs.org

For the synthesis of more complex diols, such as those with trisubstituted vicinal centers, copper(I)-catalyzed diastereoselective and enantioselective reductive allylation of ketones has been developed. nih.gov This method can provide both syn- and anti-diols with good to excellent enantioselectivity. nih.gov The synthesis of specific stereoisomers, such as (2S,3S)-2,6-dimethylheptane-1,3-diol, has been achieved from a ketone precursor with known chirality, highlighting the importance of chiral starting materials.

The table below outlines some prominent methods for achieving stereocontrol in diol synthesis.

| Method | Description | Key Advantages |

| Sharpless Asymmetric Dihydroxylation | Catalytic dihydroxylation of alkenes using osmium tetroxide and a chiral ligand. rsc.org | High enantioselectivity for a wide range of alkenes. rsc.org |

| Proline-Catalyzed Aldol Reaction | Direct asymmetric aldol reaction of hydroxyacetone with aldehydes. acs.org | Creates two adjacent stereocenters simultaneously, excellent diastereo- and enantioselectivities for anti-diols. acs.org |

| Copper(I)-Catalyzed Allylation | Diastereoselective and enantioselective reductive allylation of ketones. nih.gov | Access to both syn- and anti-diols with high enantioselectivity. nih.gov |

| Chiral Pool Synthesis | Utilization of readily available enantiomerically pure starting materials. | Predictable stereochemical outcome based on the starting material's chirality. |

Integration of Machine Learning and Data Science in Diol Research

The complexity of chemical synthesis and the vastness of the chemical space make the integration of machine learning (ML) and data science a powerful tool for accelerating research and development in diol chemistry.

Machine learning models can be trained on existing experimental data to predict reaction outcomes, such as yield and stereoselectivity, for new substrates and conditions. nih.govnd.edu This can significantly reduce the number of experiments required to optimize a reaction. For instance, ML algorithms like Random Forests, k-Nearest Neighbors, and Neural Networks have been applied to predict reaction yields from electronic lab notebook data. nd.edu

Furthermore, ML can assist in the design of new catalysts and the discovery of novel synthetic routes. google.com By analyzing large datasets of chemical reactions, ML models can identify patterns and relationships that may not be apparent to human researchers. For example, machine learning-empowered cis-diol metabolic fingerprinting has been used to diagnose primary liver cancer with high sensitivity and specificity. nih.govrsc.org

Computational chemistry methods, such as Density Functional Theory (DFT), can be used in conjunction with ML to provide a deeper understanding of reaction mechanisms. acs.org For example, DFT calculations have been used to elucidate the pathways of B(C6F5)3-catalyzed selective deoxygenation of 1,2-diols. acs.org The integration of LLMs (Large Language Models) is also showing promise for extracting and organizing information from the vast body of chemical literature. nih.gov

The synergy between experimental work and computational tools will be crucial for tackling the future challenges in the synthesis and application of this compound and other complex diols.

Q & A

Q. Basic Research Focus

- NMR Spectroscopy : H NMR can distinguish between regioisomers (e.g., 2,4- vs. 2,6-substitution patterns) via coupling constants and splitting patterns.

- X-ray Crystallography : Resolve absolute configuration for chiral diols. For example, benzobisoxazole derivatives with diol motifs have been structurally validated using single-crystal diffraction .

- Mass Spectrometry : HRMS with electrospray ionization (ESI) confirms molecular formula, while fragmentation patterns identify functional groups .

How do structural modifications impact the pharmacokinetic profile of this compound analogs?

Advanced Research Focus

Pharmacokinetic (PK) optimization involves:

-

Bioavailability Studies : Administer compounds orally (e.g., 10 mg/kg in ICR mice) and measure plasma concentrations via LC-MS/MS. Key parameters include (peak concentration) and AUC (area under the curve). For example, a related diol derivative showed and bioavailability of 24.3% .

-

Metabolic Stability : Incubate with liver microsomes to assess CYP450-mediated degradation.

-

Table : Example PK Data for a Diol Derivative

Parameter Value 229 ± 24.3 ng/mL AUC 399 ± 91.4 h·ng/mL 2.7 ± 0.5 h 24.3%

What are the toxicological considerations for handling this compound in laboratory settings?

Q. Basic Research Focus

- Acute Toxicity : Refer to NOAEL (No Observed Adverse Effect Level) data from structurally similar diols. For 2-methylpentane-2,4-diol, the NOAEL in rats is 50 mg/kg (oral, 91-day study) .

- Safety Protocols : Use PPE (gloves, lab coat, goggles) and work in a fume hood. Avoid skin contact due to potential irritancy.

- Waste Disposal : Segregate organic waste and incinerate via licensed facilities to prevent environmental release .

How can computational modeling guide the design of this compound derivatives for target engagement?

Q. Advanced Research Focus

- Molecular Docking : Use software like AutoDock Vina to predict binding poses in GPR84’s active site. Focus on hydrophobic interactions with alkyl chains and hydrogen bonds with the diol groups .

- MD Simulations : Perform 100-ns simulations to assess stability of ligand-receptor complexes. Analyze RMSD (root mean square deviation) and binding free energy (MM-PBSA) .

- QSAR Models : Correlate alkyl chain length with EC values to derive predictive equations for potency optimization .

What strategies mitigate contradictions in reported biological activity data for diol derivatives?

Q. Advanced Research Focus

- Reproducibility Checks : Validate assays across multiple labs (e.g., calcium flux in HEK293 vs. primary immune cells) .

- Batch Analysis : Ensure compound purity (>95% by HPLC) to exclude impurities as confounding factors.

- Meta-Analysis : Compare EC values across studies, adjusting for differences in assay conditions (e.g., cell density, serum concentration) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.